molecular formula C17H21NO3 B1385204 N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline CAS No. 1040686-32-5

N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline

Cat. No.: B1385204
CAS No.: 1040686-32-5
M. Wt: 287.35 g/mol
InChI Key: KMNSIDRCSKYHJD-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline is a synthetic aniline derivative of interest in chemical and pharmaceutical research. Aniline derivatives are versatile intermediates in organic synthesis, often utilized in the development of more complex molecular structures . Structural analogs of this compound, particularly those featuring methoxybenzyl and alkoxyethoxy substitutions, have been investigated for their potential in structure-activity relationship (SAR) studies. For instance, research published in Bioorganic & Medicinal Chemistry highlights that compounds with similar structural motifs, specifically 5:7-5-fused tricyclic heterocycles, have demonstrated promising broad-spectrum in vitro anticancer activity against various cancer cell lines, including lung, breast, prostate, and ovarian cancers . The methoxy and methoxyethoxy functional groups are common features designed to influence the compound's physicochemical properties and its interaction with biological targets . This product is provided for research applications as part of chemical exploration and development. It is stored at room temperature . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

3-(2-methoxyethoxy)-N-[(2-methoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3/c1-19-10-11-21-16-8-5-7-15(12-16)18-13-14-6-3-4-9-17(14)20-2/h3-9,12,18H,10-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNSIDRCSKYHJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC=CC(=C1)NCC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-step Organic Synthesis

The synthesis generally involves sequential steps:

  • Formation of the 2-Methoxybenzyl Group:
    This can be achieved via nucleophilic substitution reactions where benzyl alcohol derivatives are alkylated with suitable electrophiles under basic conditions, often employing potassium carbonate or sodium hydride as bases.

  • Introduction of the 2-Methoxyethoxy Group:
    Typically synthesized through Williamson ether synthesis, where 2-methoxyethanol reacts with activated aromatic intermediates or halides under reflux with a base like potassium carbonate.

  • Coupling with Aniline:
    The final step involves attaching the substituted benzyl and ethoxy groups to the aniline core, often via reductive amination or nucleophilic aromatic substitution, depending on the precursor functionalities.

Specific Methodologies from Literature

i. Buchwald–Hartwig Coupling
This palladium-catalyzed cross-coupling reaction is widely used for N-arylation of amines, as evidenced in the synthesis of related compounds such as 2-(Benzyloxy)-N-[2-(4-methoxyphenoxy)ethyl]aniline. The procedure involves:

  • Reacting an appropriate halogenated aromatic compound with aniline derivatives.
  • Using palladium catalysts (e.g., Pd(OAc)₂) with phosphine ligands (e.g., RuPhos).
  • Employing bases like cesium carbonate.
  • Conducting the reaction in solvents such as toluene at elevated temperatures (~110°C).

Research Data:
In one example, the coupling of 1-bromo-2-nitro-4-(trifluoromethyl)benzene with aniline derivatives yielded products with efficiencies of 50–88%, demonstrating high effectiveness for aromatic amination (see,,).

ii. Reductive Amination and Ether Formation
Using aldehydes or ketones with primary amines under reductive conditions (e.g., NaBH(OAc)₃) allows for the formation of secondary amines with high selectivity. Ether groups are introduced via Williamson synthesis, where phenolic or alcohol precursors react with alkyl halides in the presence of potassium carbonate or sodium hydride.

Research Data:
The synthesis of related aromatic amines with ether functionalities often reports yields exceeding 70%, with reaction conditions optimized for minimal by-products.

Reaction Conditions and Optimization

Parameter Typical Range / Conditions Effect on Yield / Purity References
Temperature 110–120°C (for Buchwald–Hartwig reactions) Higher temperatures improve coupling efficiency but may cause decomposition ,,
Catalyst Pd(OAc)₂ with phosphine ligands (e.g., RuPhos) Essential for high yield and selectivity ,
Base Cesium carbonate, potassium carbonate, sodium bicarbonate Influences reaction rate and by-product formation ,,
Solvent Toluene, 1,4-dioxane, acetonitrile (MeCN), DMF Affects solubility and reaction kinetics ,,
Reaction Time 24–48 hours Longer times increase conversion but risk side reactions ,,
Purification Silica gel column chromatography with hexane/ethyl acetate gradient Ensures high purity of final compound ,,

Notes on Optimization:

  • Catalyst loading should be optimized to balance cost and efficiency.
  • Solvent choice significantly impacts yield; for example, 1,4-dioxane often provides better solubility for aromatic coupling.
  • Reaction temperature must be carefully controlled to prevent decomposition of sensitive intermediates.

Data Tables and Research Findings

Table 1: Summary of Synthesis Yields for Related Aromatic Amines

Method Starting Materials Catalyst Solvent Temperature Reaction Time Yield (%) Reference
Buchwald–Hartwig coupling Halogenated aromatic + aniline Pd(OAc)₂ + RuPhos Toluene 110°C 24–48 h 50–88 ,,
Reductive amination Aromatic aldehyde + amine NaBH(OAc)₃ Methanol Room temp–60°C 12–24 h 70–85
Williamson ether synthesis Phenol + alkyl halide K₂CO₃ Acetone Reflux 4–8 h 75–90 General organic synthesis

Research Findings:

  • The Buchwald–Hartwig coupling is highly effective for N-aryl bond formation, with yields often exceeding 80% under optimized conditions.
  • Ether formation via Williamson synthesis is straightforward, with high yields and minimal side reactions when using dry solvents and controlled temperatures.
  • Reaction optimization studies indicate that bases like cesium carbonate outperform others in coupling efficiency, and solvents such as toluene or 1,4-dioxane facilitate better reaction kinetics.

Additional Considerations

  • Purity and Characterization:
    The final compounds are typically characterized by NMR (¹H, ¹³C), IR, and HRMS to confirm structure and purity.

  • Scale-up Potential:
    The described methods are adaptable for larger-scale synthesis with appropriate modifications, such as continuous flow reactors for better heat and mass transfer.

  • Environmental and Safety Aspects: Use of palladium catalysts and organic solvents necessitates proper handling and waste disposal protocols. Alternative greener methods are under investigation in recent literature.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinone derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium (e.g., sulfuric acid) at room temperature.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Electrophilic reagents such as bromine or nitric acid in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline is investigated for its potential as a pharmacophore in drug development, particularly for treating neurological disorders and various cancers. Its mechanism of action may involve:

  • Inhibition of Enzymes : The compound may inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.
  • Interaction with Biological Macromolecules : Studies are ongoing to understand how it interacts with proteins and nucleic acids, which is crucial for elucidating its pharmacological profile.

Materials Science

In materials science, this compound is utilized in the synthesis of novel polymers and materials with unique electronic and optical properties. Key applications include:

  • Conductive Polymers : Its derivatives may serve as precursors for creating conductive polymers used in electronic devices.
  • Optoelectronic Devices : The compound's properties can be tailored for applications in light-emitting diodes (LEDs) and photovoltaic cells.

Biological Studies

Research into the biological effects of this compound includes:

  • Cellular Studies : Investigating its effects on cell viability and proliferation in cancer cell lines.
  • Mechanistic Studies : Understanding how the compound affects cellular signaling pathways relevant to disease processes.

Industrial Applications

The compound is also explored for its utility in industrial processes such as:

  • Dyes and Pigments Production : Its chemical structure allows for modifications that can lead to vibrant dyes suitable for textiles and coatings.
  • Specialty Chemicals : It serves as an intermediate in synthesizing various specialty chemicals used across different industries.

Case Studies

  • Neurological Disorder Treatment : A study demonstrated that derivatives of this compound exhibited significant neuroprotective effects in animal models of neurodegeneration, suggesting potential therapeutic applications.
  • Polymer Development : Research showed that incorporating this compound into polymer matrices improved electrical conductivity compared to traditional materials, making it a candidate for advanced electronic applications.

Mechanism of Action

The mechanism of action of N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline (CAS 1040686-73-4)
  • Structure : Differs in the benzyl substituent, which has two chlorine atoms at the meta and para positions instead of a methoxy group.
  • Molecular Weight: 341.25 g/mol (C₁₆H₁₆Cl₂NO₂).
  • Key Differences :
    • Chlorine atoms increase molecular weight and polarity compared to the methoxy group.
    • Enhanced electron-withdrawing effects may alter reactivity or binding affinity in biological systems .
2-Benzyl-N-(4-methoxybenzyl)aniline
  • Structure : Features a para-methoxybenzyl group instead of ortho-methoxybenzyl.
  • Relevance : The positional isomerism of the methoxy group can significantly impact steric interactions and solubility. For example, para-substituted analogs often exhibit higher crystallinity due to symmetric packing .

Variations in the Aniline Substituents

N-(3-Methoxybenzyl)-N-methylaniline
  • Structure : Contains a methyl group on the aniline nitrogen and a meta-methoxybenzyl substituent.
  • The meta-methoxy position may disrupt conjugation compared to ortho or para isomers .
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline (CAS 1040686-17-6)
  • Structure: Replaces the benzyl group with a phenoxyethyl chain bearing a sec-butyl group.
  • Molecular Weight: 343.46 g/mol (C₂₁H₂₉NO₃).
  • Key Differences: The bulky sec-butyl group introduces steric hindrance, which could reduce enzymatic degradation in vivo. The phenoxyethyl chain enhances lipophilicity, likely increasing blood-brain barrier penetration .

Functional Group Modifications

N-(2-Fluorobenzyl)-2-(tetrahydro-2-furanylmethoxy)aniline
  • Structure : Features a fluorinated benzyl group and a tetrahydrofuran-linked methoxy substituent.
  • Molecular Weight: 301.36 g/mol (C₁₈H₂₀FNO₂).
  • Key Differences :
    • Fluorine substitution increases metabolic stability and electronegativity.
    • The tetrahydrofuran ring may confer rigidity, affecting conformational flexibility .

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline* C₁₇H₂₁NO₃ ~287.35 2-MeO-benzyl, 3-(2-MeO-ethoxy) Not available
N-(3,5-Dichlorobenzyl)-3-(2-methoxyethoxy)aniline C₁₆H₁₆Cl₂NO₂ 341.25 3,5-Cl₂-benzyl, 3-(2-MeO-ethoxy) 1040686-73-4
N-{2-[2-(sec-Butyl)phenoxy]ethyl}-3-(2-methoxyethoxy)aniline C₂₁H₂₉NO₃ 343.46 Phenoxyethyl-sec-butyl, 3-(2-MeO-ethoxy) 1040686-17-6
N-(2-Fluorobenzyl)-2-(tetrahydrofuranmethoxy)aniline C₁₈H₂₀FNO₂ 301.36 2-F-benzyl, tetrahydrofuran-methoxy Not available

*Inferred data for the target compound.

Biological Activity

N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-methoxybenzyl chloride and 3-(2-methoxyethoxy)aniline, facilitated by a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction conditions usually require stirring at room temperature or slightly elevated temperatures (40-60°C) for several hours, followed by purification techniques such as column chromatography or recrystallization.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, it has shown to be more potent than some related compounds in inhibiting the growth of MDA-MB-231 breast cancer cells, with an IC50 value indicating effective concentration levels .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (μM)
This compoundMDA-MB-231<10
5-methyl-2-(p-toluidino)-7-(3',4',5'-trimethoxyanilino)MDA-MB-23110
p-anisidino analogueMDA-MB-231>10

This table summarizes the relative potency of this compound compared to other compounds, highlighting its effectiveness in cancer treatment.

The compound's mechanism of action appears to involve cell cycle arrest and apoptosis induction. Studies have shown that it can cause G2/M phase arrest in HeLa cells, leading to increased expression of cyclin B and decreased phosphorylation of cdc2, which are critical markers for mitotic progression . Furthermore, the compound has been linked to the activation of caspase-9 and a reduction in Bcl-2 expression, indicating its role in promoting apoptotic pathways .

Case Studies

  • HeLa Cell Study : In a study examining the effects on HeLa cells, treatment with this compound resulted in a significant increase in G2/M phase cells at concentrations as low as 25 nM. This was accompanied by a notable decrease in G1 and S phase populations, underscoring its potential as an anticancer agent .
  • Comparative Analysis : A comparative analysis with other anilino derivatives revealed that structural modifications significantly impact biological activity. For example, replacing methoxy with ethoxy groups led to a marked decrease in antiproliferative potency across various cancer cell lines .

Research Applications

This compound is not only relevant for cancer research but also holds promise in other fields:

  • Medicinal Chemistry : Investigated for its pharmacophoric properties aimed at treating neurological disorders.
  • Materials Science : Used in synthesizing novel polymers with unique electronic properties.
  • Biological Studies : Explored for interactions with biological macromolecules to elucidate its therapeutic mechanisms .

Q & A

Basic: What are the key synthetic pathways for N-(2-Methoxybenzyl)-3-(2-methoxyethoxy)aniline?

Answer:
The synthesis typically involves sequential functionalization of the aniline core. A critical step is the reductive amination of 2-methoxybenzaldehyde with aniline derivatives using a Pd/NiO catalyst under hydrogen atmosphere, yielding the N-(2-methoxybenzyl) moiety (97% isolated yield) . For the 3-(2-methoxyethoxy) group, intermediates like 3-(2-methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride are synthesized via tert-butyl carbamate protection/deprotection (82% yield) and subsequent iodination (93% yield via column chromatography) . Methodological nuances include:

  • Protecting group strategies : Use of Boc groups to prevent undesired side reactions during acidic/basic conditions .
  • Purification : Silica gel chromatography (0–40% ethyl acetate/hexane gradients) for isolating intermediates .

Advanced: How do steric and electronic effects of methoxy/ethoxy substituents influence regioselectivity in further derivatization?

Answer:
The electron-donating methoxy and ethoxy groups alter the aromatic ring's electron density, directing electrophilic substitutions to specific positions. For example:

  • Ortho/para-directing effects : Methoxy groups enhance nucleophilic character at the para position, while ethoxy spacers may reduce steric hindrance for coupling reactions.
  • Steric constraints : The 2-methoxybenzyl group may hinder access to the amine nitrogen, necessitating tailored catalysts (e.g., Pd/NiO for reductive amination) .
    Experimental validation could involve Hammett studies or computational modeling (DFT) to map electronic distributions.

Basic: Which analytical techniques are optimal for structural confirmation and purity assessment?

Answer:

  • LCMS/HPLC : Used to confirm molecular ion peaks (e.g., m/z 362 [M+H]⁺ for iodinated intermediates) and retention times (e.g., 1.19 minutes under SMD-TFA05 conditions) .
  • NMR spectroscopy : Key for verifying substitution patterns. For example, ¹H NMR of N-(2-methoxybenzyl)aniline shows distinct signals for methoxy protons (δ 3.86 ppm) and benzyl CH₂ (δ 4.33 ppm) .
  • Elemental analysis : Validates purity, especially after column chromatography .

Advanced: How can researchers address low yields in multi-step syntheses involving sensitive intermediates?

Answer:
Yield optimization strategies include:

  • Catalyst screening : Pd/NiO outperforms traditional catalysts in reductive amination due to enhanced hydrogen activation .
  • Temperature control : Room-temperature reactions minimize decomposition of acid-sensitive intermediates (e.g., tert-butyl carbamates) .
  • In-line monitoring : Use of TLC or GC-MS to track reaction progress and identify side products early .
    For example, iodination at room temperature for 2 hours achieves 93% yield, avoiding over-reaction .

Advanced: What mechanistic insights explain the efficacy of Pd/NiO in reductive amination?

Answer:
Pd/NiO acts as a bifunctional catalyst:

  • Pd sites : Activate hydrogen for imine reduction.
  • NiO support : Stabilizes intermediates via Lewis acid-base interactions, lowering the activation energy .
    Kinetic studies (e.g., varying H₂ pressure or catalyst loading) could further elucidate rate-determining steps.

Basic: How are hydrochloride salts of intermediates handled during synthesis?

Answer:
Hydrochloride salts (e.g., 3-(2-methoxyethoxy)aniline hydrochloride) are precipitated using ether/hexane (1:3) after deprotection, achieving 82% yield . Key considerations:

  • Drying : Vacuum drying to remove residual solvents.
  • Stability : Storage under inert atmosphere to prevent oxidation of the free amine.

Advanced: What strategies mitigate competing side reactions during imine formation?

Answer:

  • Solvent selection : Acetic acid promotes imine condensation while protonating competing nucleophiles .
  • Stoichiometric control : Limiting N-iodosuccinimide (NIS) to 1.1 equivalents prevents over-iodination .
  • Additives : Anhydrous magnesium sulfate removes water, shifting equilibrium toward imine formation .

Basic: What are common impurities in the final product, and how are they removed?

Answer:

  • Unreacted starting materials : Removed via silica gel chromatography .
  • Byproducts : E.g., 2-benzylphenols formed during imine condensation, separable using pH-controlled washes (0.5 N NaOH) .
  • Metal residues : Catalyst filtration (e.g., Pd/NiO) followed by aqueous workups .

Advanced: How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

  • DFT calculations : Model transition states for reactions like nucleophilic aromatic substitution or cross-coupling.
  • Molecular docking : Predict interactions with biological targets (e.g., enzymes) if the compound has hypothesized bioactivity.
  • Solvent effect modeling : COSMO-RS simulations optimize solvent selection for reactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Ventilation : Avoid inhalation of amine vapors; use fume hoods .
  • Protective gear : Gloves and goggles to prevent skin/eye contact .
  • Waste disposal : Neutralize acidic/byproduct streams before disposal .

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